BVT.13

Beschreibung

Eigenschaften

IUPAC Name |

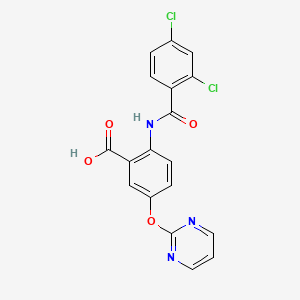

2-[(2,4-dichlorobenzoyl)amino]-5-pyrimidin-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl2N3O4/c19-10-2-4-12(14(20)8-10)16(24)23-15-5-3-11(9-13(15)17(25)26)27-18-21-6-1-7-22-18/h1-9H,(H,23,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDRRWBKNSHALL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)OC2=CC(=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756813-87-3 | |

| Record name | 2-[(2,4-Dichlorobenzoyl)amino]-5-(2-pyrimidinyloxy)-benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

BVT.13: A Deep Dive into its Mechanism of Action on PPARγ

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of BVT.13, a selective partial agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). This compound represents a class of next-generation PPARγ modulators designed to retain the therapeutic benefits of full agonists, such as the thiazolidinediones (TZDs), while minimizing their associated side effects. This document details the molecular interactions, functional consequences, and experimental methodologies used to characterize this compound's unique engagement with its target.

Core Mechanism: Atypical Binding and Partial Activation

This compound distinguishes itself from full PPARγ agonists through its distinct binding mode and subsequent partial activation of the receptor. Unlike full agonists that typically stabilize the activation function-2 (AF-2) helix (helix 12) in the ligand-binding domain (LBD), this compound primarily interacts with helix 3. This interaction does not significantly stabilize helix 12, leading to a reduced transcriptional response compared to full agonists like rosiglitazone.

Crystallographic studies of this compound in complex with the PPARγ LBD (PDB ID: 2Q6S) confirm a 1:1 stoichiometric binding. This atypical binding results in a transcriptional activation that is approximately 60-80% of that achieved by rosiglitazone in reporter gene assays. This partial agonism is a key feature of this compound, suggesting a mechanism that may separate the insulin-sensitizing effects from the adverse effects associated with full PPARγ activation.

Furthermore, research indicates that this compound can bind to an alternate site on the PPARγ LBD, particularly when the orthosteric pocket is occupied. This suggests a more complex mode of interaction than a simple competitive binding model.

Quantitative Analysis of this compound Activity

The following tables summarize the available quantitative data for this compound's interaction with and activation of PPARγ. While specific Ki and EC50 values for this compound are not consistently reported across publicly available literature, its relative activity provides a valuable benchmark.

| Parameter | Value | Reference Compound | Assay Type |

| Transcriptional Activation | 60-80% of Rosiglitazone | Rosiglitazone | Reporter Gene Assay |

Note: Further targeted biochemical assays are required to definitively determine the Ki and EC50 values.

Signaling Pathway and Logical Relationships

The interaction of this compound with PPARγ initiates a cascade of events leading to the modulation of target gene expression. The following diagrams illustrate these pathways and relationships.

BVT.13: A Selective PPARγ Modulator with a Novel Binding Mechanism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid homeostasis, making it a key therapeutic target for type 2 diabetes. BVT.13 is a synthetic, selective PPARγ modulator (SPPARM) that has demonstrated significant anti-diabetic effects. Unlike full agonists such as thiazolidinediones (TZDs), this compound exhibits a unique mechanism of action characterized by a novel binding mode to the PPARγ ligand-binding domain (LBD), leading to partial and selective activation of the receptor. This distinct pharmacological profile suggests the potential for therapeutic benefits with an improved side-effect profile compared to full agonists. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Mechanism of Action

This compound belongs to a class of molecules known as 5-substituted 2-benzoylaminobenzoic acids (2-BABAs).[1] X-ray crystallography studies have revealed that this compound binds to the PPARγ LBD in a manner distinct from that of full agonists.[1] While full agonists typically interact with and stabilize Helix 12 (H12), also known as the activation function-2 (AF-2) helix, which is crucial for the recruitment of coactivators, this compound's binding epitope is located in a different region of the ligand-binding pocket and it does not directly interact with H12.[2]

Despite this lack of direct interaction with H12, this compound acts as a partial agonist, inducing a transcriptional response that is approximately 60-80% of that achieved by the full agonist rosiglitazone in reporter gene assays.[2] Hydrogen/deuterium exchange mass spectrometry (HDX-MS) experiments have shown that this compound treatment does not significantly stabilize H12 compared to the apo-PPARγ (receptor without a bound ligand).[2] This suggests that this compound activates PPARγ through an alternative mechanism that does not rely on the canonical stabilization of the AF-2 helix. Furthermore, this compound has been shown to block the phosphorylation of serine 273 (S273) on PPARγ, a post-translational modification associated with insulin resistance.[2]

The unique binding mode of this compound allows for the design of isoform-specific PPAR modulators with in vivo biological activity.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Assay Type | Reference |

| EC50 | 1300 nM | PPARγ Reporter Gene Assay | [Ostberg et al., 2004, JBC] |

| Transcriptional Activation | 60-80% of Rosiglitazone | PPARγ Reporter Gene Assay | [2] |

| Binding Stoichiometry | 1:1 | X-ray Crystallography | [2] |

Table 2: In Vivo Efficacy of this compound in ob/ob Mice (7-day treatment)

| Parameter | Vehicle | This compound (10 mg/kg) | This compound (30 mg/kg) | This compound (100 mg/kg) | Rosiglitazone (10 mg/kg) | Reference |

| Fasting Plasma Glucose (mmol/L) | 14.2 ± 1.1 | 10.1 ± 1.2 | 7.9 ± 0.8** | 6.8 ± 0.5 | 6.9 ± 0.4 | [Ostberg et al., 2004, JBC] |

| Fasting Plasma Insulin (ng/mL) | 23.5 ± 2.9 | 15.1 ± 2.6 | 9.8 ± 1.9 | 6.5 ± 1.1 | 5.9 ± 0.9 | [Ostberg et al., 2004, JBC] |

| Fasting Plasma Triglycerides (mmol/L) | 1.8 ± 0.2 | 1.3 ± 0.1 | 1.1 ± 0.1 | 0.9 ± 0.1 | 0.8 ± 0.1 | [Ostberg et al., 2004, JBC] |

| Fasting Plasma Free Fatty Acids (mmol/L) | 1.9 ± 0.2 | 1.4 ± 0.1 | 1.1 ± 0.1 | 0.9 ± 0.1 | 0.8 ± 0.1 | [Ostberg et al., 2004, JBC] |

| Body Weight Gain (g) | 1.5 ± 0.3 | 2.1 ± 0.4 | 2.8 ± 0.3* | 3.5 ± 0.3 | 3.8 ± 0.3 | [Ostberg et al., 2004, JBC] |

*p < 0.05, **p < 0.01, ***p < 0.001 compared with the vehicle group.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

PPARγ Reporter Gene Assay

This assay is used to determine the functional activity of compounds as agonists or antagonists of PPARγ.

-

Cell Line: CaCo-2/TC7 cells.

-

Plasmids:

-

A luciferase reporter plasmid containing multiple copies of the Gal4 response element upstream of the luciferase gene (e.g., 4xGAL4-RE luciferase reporter).

-

A mammalian expression vector encoding a fusion protein of the Gal4 DNA-binding domain and the ligand-binding domain of human PPARγ (GAL4-PPARγ LBD).

-

-

Transfection: Cells are transiently transfected with the reporter and expression plasmids using a suitable transfection reagent.

-

Treatment: After a post-transfection period (e.g., 24 hours), the cells are treated with serial dilutions of this compound, a reference agonist (e.g., rosiglitazone), or vehicle control.

-

Incubation: Cells are incubated with the compounds for a specified period (e.g., 24 hours).

-

Luciferase Assay: The luciferase activity in the cell lysates is measured using a luminometer.

-

Data Analysis: The fold induction of luciferase activity is calculated by dividing the agonist-induced luciferase activity by the luciferase activity of the vehicle control. The EC50 values are determined by fitting the dose-response curves to a sigmoidal equation.[3]

In Vivo Studies in ob/ob Mice

These studies are conducted to evaluate the anti-diabetic efficacy of this compound in a genetic model of obesity and type 2 diabetes.

-

Animal Model: Male ob/ob mice.

-

Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.

-

Dosing: this compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally once daily for a specified duration (e.g., 7 days) at various doses (e.g., 10, 30, and 100 mg/kg). A vehicle control group and a positive control group (e.g., rosiglitazone, 10 mg/kg) are included.

-

Blood Sampling: At the end of the treatment period, blood samples are collected from fasted animals for the analysis of plasma glucose, insulin, triglycerides, and free fatty acids.

-

Biochemical Analysis: Plasma parameters are measured using standard enzymatic and immunoassay methods.

-

Body Weight Measurement: Body weight is monitored throughout the study.

-

Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., one-way ANOVA followed by Bonferroni's post hoc test or Kruskal-Wallis test followed by Dunn's multiple comparison test) to determine the significance of the observed effects.[4]

Visualizations

PPARγ Signaling Pathway Modulation by this compound

Caption: this compound binds to the PPARγ-RXR heterodimer, inducing a partial activation and regulating target gene expression, leading to anti-diabetic effects. It also blocks the inhibitory phosphorylation at Ser273.

Experimental Workflow for this compound Evaluation

Caption: A typical workflow for the preclinical evaluation of this compound, encompassing in vitro characterization and in vivo efficacy and safety assessment.

References

- 1. A new class of peroxisome proliferator-activated receptor agonists with a novel binding epitope shows antidiabetic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An alternate binding site for PPARγ ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Allosteric Binding Site of BVT.13 on PPARγ: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the binding mechanism of BVT.13, a partial agonist of Peroxisome Proliferator-Activated Receptor γ (PPARγ). Understanding this interaction is crucial for the rational design of next-generation selective PPARγ modulators (SPPARMs) with improved therapeutic profiles for metabolic diseases. This document provides a comprehensive overview of the this compound binding site, quantitative binding data, and detailed experimental methodologies.

Executive Summary

This compound distinguishes itself from classical full agonists of PPARγ, such as thiazolidinediones (TZDs), by binding to an alternative, allosteric site within the ligand-binding pocket (LBP). This unique binding mode results in a distinct conformational change in the receptor, leading to partial and selective activation of downstream signaling pathways. Key findings indicate that this compound primarily interacts with residues in helix 3 (H3) of the PPARγ ligand-binding domain (LBD), and notably, does not directly engage with helix 12 (H12), a critical region for the recruitment of coactivators by full agonists. This allosteric mechanism of action is central to its partial agonist profile.

This compound Binding Site on PPARγ

The crystal structure of the PPARγ LBD in complex with this compound (PDB ID: 2Q6S) reveals a distinct binding mode compared to full agonists. This compound occupies a position within the large, Y-shaped ligand-binding pocket but establishes a unique set of interactions.

Key Interacting Residues:

The binding of this compound to PPARγ is characterized by interactions with a specific set of amino acid residues within the LBD. These interactions are predominantly hydrophobic, with some key polar contacts. The primary residues involved in the binding of this compound are:

-

Helix 3 (H3): Arg288, Ile281, Cys285

-

Helix 5 (H5): Leu340

-

β-sheet: Ile341, Ser342

-

Helix 7 (H7): His323

Notably, this compound does not form direct hydrogen bonds with key residues in helix 12, such as Tyr473, which is a hallmark of full agonist activity. This lack of direct interaction with H12 is a structural correlate of its partial agonism.

Quantitative Binding Data

The binding affinity of this compound for PPARγ has been characterized by various biophysical and biochemical assays. The following table summarizes the available quantitative data.

| Assay Type | Parameter | Value | Reference |

| Time-Resolved FRET (TR-FRET) | EC50 | 1300 nM | RCSB Protein Data Bank (PDB ID: 2Q6S) |

| Competitive Binding Assay | IC50 | 2.44 µM | Hughes, T. S. et al. (2014) |

Note: EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) values are measures of potency and can be influenced by assay conditions. Further studies are required to determine the dissociation constant (Kd) for a more direct measure of binding affinity.

Experimental Protocols

The determination of the this compound binding site and its characterization have been achieved through a combination of X-ray crystallography and hydrogen/deuterium exchange mass spectrometry (HDX-MS).

X-ray Crystallography

The crystal structure of the human PPARγ LBD in complex with this compound was determined to a resolution of 2.4 Å.

Methodology:

-

Protein Expression and Purification: The human PPARγ LBD (amino acids 203-477) was expressed in Escherichia coli and purified using affinity and size-exclusion chromatography.

-

Crystallization: The purified PPARγ LBD was co-crystallized with this compound. Crystals were grown using the hanging drop vapor diffusion method at 4°C. The reservoir solution contained 0.1 M MES pH 6.5, 1.6 M ammonium sulfate, and 5% dioxane.

-

Data Collection and Processing: X-ray diffraction data were collected from cryo-cooled crystals at a synchrotron source. The data were processed and scaled using standard crystallographic software packages.

-

Structure Determination and Refinement: The structure was solved by molecular replacement using a previously determined PPARγ structure as a search model. The model was then refined against the experimental data, and the this compound ligand was built into the electron density map.

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS was employed to probe the conformational dynamics of PPARγ upon this compound binding in solution.

Methodology:

-

Deuterium Labeling: Purified PPARγ LBD, both in the apo (ligand-free) state and in complex with this compound, was diluted in a D₂O-based buffer to initiate hydrogen-deuterium exchange at the amide backbone. Exchange was allowed to proceed for various time points (e.g., 10s, 1m, 10m, 1h).

-

Quenching: The exchange reaction was quenched by rapidly lowering the pH and temperature (e.g., to pH 2.5 and 0°C).

-

Proteolysis: The quenched protein samples were immediately subjected to online digestion using an immobilized pepsin column to generate peptide fragments.

-

LC-MS Analysis: The resulting peptides were separated by reverse-phase ultra-performance liquid chromatography (UPLC) and analyzed by electrospray ionization mass spectrometry (ESI-MS).

-

Data Analysis: The deuterium uptake for each peptide was determined by measuring the mass shift compared to the undeuterated control. Differential deuterium uptake between the apo and this compound-bound states was mapped onto the PPARγ structure to identify regions of altered solvent accessibility and/or hydrogen bonding.

Visualizations

This compound Binding Site on PPARγ

Caption: Allosteric binding of this compound to the PPARγ LBD.

Experimental Workflow for Binding Site Determination

Caption: Workflow for identifying the this compound binding site.

Conclusion

The characterization of the this compound binding site on PPARγ provides a structural basis for its partial agonist activity. By avoiding direct interactions with helix 12 and instead engaging an allosteric site involving helix 3, this compound induces a unique receptor conformation. This detailed understanding of the molecular interactions is invaluable for the structure-based design of novel SPPARMs with tailored efficacy and reduced side effects, offering promising avenues for the treatment of type 2 diabetes and other metabolic disorders.

BVT.13: A Technical Whitepaper on its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

BVT.13 is a synthetic, selective partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis, glucose homeostasis, and inflammation. As a partial agonist, this compound exhibits a distinct pharmacological profile compared to full PPARγ agonists like thiazolidinediones (TZDs), offering the potential for therapeutic benefits with an improved side-effect profile. This technical guide provides an in-depth overview of the downstream signaling pathways of this compound, focusing on its molecular mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols relevant to its study.

Introduction

The Peroxisome Proliferator-Activated Receptors (PPARs) are a group of ligand-activated transcription factors that form heterodimers with the Retinoid X Receptor (RXR) to regulate gene expression.[1] There are three main isoforms: PPARα, PPARβ/δ, and PPARγ. PPARγ is highly expressed in adipose tissue and plays a critical role in the regulation of metabolic processes and inflammation.[2][3][4] Full agonists of PPARγ, such as rosiglitazone, are potent insulin sensitizers but are associated with undesirable side effects, including weight gain and fluid retention.

This compound emerged from a class of 5-substituted 2-benzoylaminobenzoic acids and was identified as a selective partial agonist of PPARγ.[5][6] Its unique mode of binding to the PPARγ ligand-binding domain, primarily interacting with helix H3 and not helix H12, results in a transcriptional response that is 60-80% of that induced by full agonists like rosiglitazone.[5] This partial activation is thought to be key to its distinct therapeutic window. In preclinical studies, this compound has demonstrated significant anti-diabetic effects in mouse models of obesity and insulin resistance.[5][7]

Molecular Mechanism of Action and Downstream Signaling

The primary mechanism of action of this compound is through the direct binding to and partial activation of PPARγ. This initiates a cascade of molecular events leading to the modulation of target gene expression.

The PPARγ Signaling Pathway

Upon binding of this compound to the ligand-binding domain of PPARγ, the receptor undergoes a conformational change. This change facilitates the recruitment of coactivator proteins and the formation of a heterodimer with RXR. This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[1]

Key downstream effects of this compound-mediated PPARγ activation include:

-

Metabolic Regulation:

-

Glucose Homeostasis: Increased expression of genes involved in insulin signaling and glucose uptake, such as Glucose Transporter 4 (GLUT4) and c-Cbl associated protein (CAP).[4]

-

Lipid Metabolism: Upregulation of genes involved in fatty acid uptake and storage, including CD36, fatty acid binding protein 4 (aP2), lipoprotein lipase (LPL), and fatty acid transport protein-1 (FATP-1).[3][8]

-

Adipogenesis: Promotion of the differentiation of preadipocytes into mature adipocytes, which are more efficient at storing lipids.

-

-

Anti-inflammatory Effects:

Crosstalk with the WNT/β-catenin Signaling Pathway

The PPARγ and WNT/β-catenin signaling pathways exhibit an antagonistic relationship.[6][7][9][10][11] Generally, activation of the WNT/β-catenin pathway inhibits adipogenesis, while activation of PPARγ promotes it. Mechanistically, activated PPARγ can promote the degradation of β-catenin, a key effector of the WNT pathway. Conversely, accumulation of nuclear β-catenin can repress PPARγ expression. By activating PPARγ, this compound can indirectly suppress WNT/β-catenin signaling, which may contribute to its effects on cell differentiation and metabolism.

Quantitative Data

In Vitro Transcriptional Activity

This compound demonstrates partial agonism for PPARγ in cell-based reporter gene assays. Its maximal transcriptional activation is lower than that of the full agonist rosiglitazone.

| Compound | Assay Type | Cell Line | EC50 (approx.) | Max Activation vs. Rosiglitazone | Reference |

| This compound | GAL4-PPARγ LBD Luciferase Reporter | CaCo-2/TC7 | ~1 µM | 60-80% | [5] |

| Rosiglitazone | GAL4-PPARγ LBD Luciferase Reporter | CaCo-2/TC7 | ~30 nM | 100% | [6] |

In Vivo Efficacy in a Mouse Model of Obesity

In a study using ob/ob mice, a model of genetic obesity and insulin resistance, daily oral administration of this compound for 7 days resulted in significant improvements in key metabolic parameters.[7]

| Parameter | Vehicle Control (Mean ± SEM) | This compound (100 mg/kg) (Mean ± SEM) | % Change vs. Control | p-value | Reference |

| Plasma Glucose (mg/dL) | 450 ± 25 | 200 ± 30 | -55.6% | <0.001 | |

| Plasma Insulin (ng/mL) | 30 ± 5 | 10 ± 2 | -66.7% | <0.001 | |

| Plasma Triglycerides (mg/dL) | 250 ± 20 | 125 ± 15 | -50.0% | <0.001 | |

| Plasma Free Fatty Acids (mEq/L) | 1.2 ± 0.1 | 0.6 ± 0.05 | -50.0% | <0.001 |

Note: Data are estimated from graphical representations in the cited literature and are for illustrative purposes.

Experimental Protocols

PPARγ Luciferase Reporter Gene Assay

This assay is used to quantify the ability of a compound to activate PPARγ-mediated transcription.

Objective: To measure the dose-dependent activation of a PPARγ reporter construct by this compound.

Methodology:

-

Cell Culture and Transfection:

-

CaCo-2/TC7 cells are cultured in appropriate media.

-

Cells are transiently transfected with two plasmids:

-

A fusion protein construct of the GAL4 DNA-binding domain and the PPARγ ligand-binding domain (LBD).

-

A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).[12]

-

-

-

Compound Treatment:

-

Incubation:

-

Cells are incubated for 22-24 hours to allow for compound-induced gene expression.[14]

-

-

Luciferase Assay:

-

The cells are lysed, and a luciferase detection reagent is added.

-

The luminescence, which is proportional to the amount of luciferase produced, is measured using a luminometer.

-

-

Data Analysis:

-

Results are expressed as fold induction of luciferase activity over the vehicle control.

-

EC50 values are calculated from the dose-response curves.

-

In Vivo Efficacy Study in ob/ob Mice

This protocol outlines a typical study to assess the anti-diabetic effects of this compound in a genetically obese mouse model.

Objective: To determine the effect of this compound on key metabolic parameters in ob/ob mice.

Methodology:

-

Animal Model:

-

Male ob/ob mice are used. These mice have a mutation in the leptin gene, leading to hyperphagia, obesity, and insulin resistance.

-

-

Acclimation and Grouping:

-

Mice are acclimated to the housing conditions and then randomly assigned to treatment groups (e.g., vehicle control, this compound at various doses).

-

-

Dosing:

-

This compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered daily by oral gavage for a specified period (e.g., 7 days).[6]

-

-

Sample Collection:

-

At the end of the treatment period, mice are fasted overnight.

-

Blood samples are collected for the analysis of plasma glucose, insulin, triglycerides, and free fatty acids.

-

-

Biochemical Analysis:

-

Plasma parameters are measured using standard enzymatic and immunoassay kits.

-

-

Data Analysis:

-

Data are presented as mean ± SEM.

-

Statistical significance between treatment and control groups is determined using appropriate tests (e.g., t-test or ANOVA).

-

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique used to study protein conformation and dynamics, including ligand binding.

Objective: To map the binding site of this compound on PPARγ and understand the conformational changes induced upon binding.

Methodology:

-

Deuterium Labeling:

-

Quenching:

-

The exchange reaction is stopped (quenched) by lowering the pH and temperature.

-

-

Proteolysis:

-

The protein is digested into smaller peptides using an acid-stable protease (e.g., pepsin).[5]

-

-

LC-MS Analysis:

-

The resulting peptides are separated by liquid chromatography and analyzed by a mass spectrometer.

-

The mass of each peptide is measured to determine the amount of deuterium incorporated.

-

-

Data Analysis:

-

By comparing the deuterium uptake of peptides from apo-PPARγ and the PPARγ-BVT.13 complex, regions of the protein that are protected from exchange upon ligand binding can be identified.

-

This protection indicates that these regions are either part of the binding site or undergo a conformational change that makes them less solvent-accessible.

-

Conclusion

This compound represents a significant development in the field of PPARγ modulators. Its partial agonism, stemming from a unique binding mode, translates to a promising preclinical profile characterized by potent anti-diabetic effects without the full transcriptional activation observed with TZDs. The downstream signaling of this compound is primarily mediated through the canonical PPARγ pathway, leading to the regulation of genes critical for metabolic control and inflammation. Further investigation into the long-term efficacy and safety profile of this compound and similar partial agonists is warranted to fully elucidate their therapeutic potential in metabolic diseases. This technical guide provides a foundational understanding of the molecular pharmacology of this compound to aid researchers and drug development professionals in this endeavor.

References

- 1. Discovery and In Vitro Characterization of BAY 2686013, an Allosteric Small Molecule Antagonist of the Human Pituitary Adenylate Cyclase-Activating Polypeptide Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Systemic analysis identifying PVT1/DUSP13 axis for microvascular invasion in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Inhibition of PPARγ by Natural Compounds as a Promising Strategy in Obesity and Diabetes [openmedicinalchemistryjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CDH13 abundance interferes with adipocyte differentiation and is a novel biomarker for adipose tissue health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Baseline gene expression profiling determines long-term benefit to programmed cell death protein 1 axis blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. vjoncology.com [vjoncology.com]

- 15. Cost-effective In Vivo and In Vitro Mouse Models for Evaluating Anticryptosporidial Drug Efficacy: Assessing Vorinostat, Docetaxel, and Baicalein - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Cellular Mechanisms of BVT.13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BVT.13 is a novel, selective partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key nuclear receptor regulating glucose and lipid metabolism. This document provides a comprehensive technical overview of the cellular effects of this compound treatment, detailing its mechanism of action, summarizing key quantitative in vitro and in vivo data, and providing detailed experimental protocols. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of its molecular interactions and physiological consequences.

Introduction

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) is a well-established therapeutic target for type 2 diabetes. Full agonists of PPARγ, such as thiazolidinediones (TZDs), are effective insulin sensitizers but are associated with undesirable side effects, including weight gain and fluid retention. This compound, a 5-substituted 2-benzoylaminobenzoic acid derivative, has emerged as a promising partial PPARγ agonist designed to retain the therapeutic benefits of PPARγ activation while minimizing adverse effects. This guide delves into the cellular and molecular underpinnings of this compound's action.

Mechanism of Action

This compound functions as a selective partial agonist of PPARγ. Unlike full agonists, its interaction with the PPARγ ligand-binding domain (LBD) is distinct. This compound binds to PPARγ in a 1:1 stoichiometry but does not stabilize helix 12 of the LBD, a conformational change characteristic of full agonism and essential for the recruitment of coactivators.[1] Consequently, this compound induces a transcriptional response that is approximately 60-80% of that achieved by the full agonist rosiglitazone in PPARγ reporter gene assays.[1]

A critical aspect of this compound's mechanism is its ability to block the phosphorylation of serine 273 (Ser273) on PPARγ. This post-translational modification is associated with insulin resistance, and its inhibition is a key mechanism for the insulin-sensitizing effects of PPARγ ligands.

Signaling Pathway

Caption: this compound Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | This compound | Rosiglitazone (Full Agonist) | Reference |

| PPARγ Transcriptional Activation | 60-80% of Rosiglitazone | 100% (Reference) | [1] |

| Binding Stoichiometry (this compound:PPARγ) | 1:1 | - | [1] |

| Interaction with Helix 12 | No significant stabilization | Stabilizes | [1] |

| Coactivator Recruitment | Not significant | Significant | [1] |

| Ser273 Phosphorylation | Blocks | Blocks |

Table 2: In Vivo Effects of this compound in ob/ob Mice (7-Day Treatment)

| Parameter | Vehicle Control | This compound (30 mg/kg) | % Change vs. Control | Reference |

| Fasting Plasma Glucose (mg/dL) | ~250 | ~150 | ↓ 40% | [2] |

| Fasting Plasma Insulin (ng/mL) | ~15 | ~5 | ↓ 67% | [2] |

| Fasting Plasma Triglycerides (mg/dL) | ~200 | ~100 | ↓ 50% | [2] |

| Fasting Free Fatty Acids (mM) | ~1.2 | ~0.6 | ↓ 50% | [2] |

| Body Weight | Baseline | Increased | ↑ | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published studies and standard laboratory practices.

PPARγ Reporter Gene Assay

This assay quantifies the ability of this compound to activate PPARγ-mediated gene transcription.

Objective: To measure the dose-dependent activation of a PPARγ-responsive reporter gene by this compound in a cellular context.

Cell Line: CaCo-2/TC7 cells.

Materials:

-

CaCo-2/TC7 cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

GAL4-PPARγ LBD expression vector

-

4xGAL4-RE luciferase reporter vector

-

Transfection reagent (e.g., Lipofectamine)

-

This compound and Rosiglitazone

-

Luciferase assay system

-

96-well cell culture plates

-

Luminometer

Procedure:

-

Cell Culture: Culture CaCo-2/TC7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Transfection:

-

Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

-

Co-transfect the cells with the GAL4-PPARγ LBD expression vector and the 4xGAL4-RE luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and rosiglitazone in DMEM.

-

24 hours post-transfection, replace the medium with fresh medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

-

-

Luciferase Assay:

-

After 24 hours of incubation with the compounds, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

-

Plot the dose-response curves and calculate EC50 values. Compare the maximal activation by this compound to that of rosiglitazone.

-

Experimental Workflow: PPARγ Reporter Gene Assay

Caption: Workflow for PPARγ Reporter Gene Assay.

In Vivo Efficacy Study in ob/ob Mice

This protocol outlines the procedure for evaluating the effects of this compound on metabolic parameters in a genetic model of obesity and type 2 diabetes.

Objective: To assess the impact of this compound treatment on fasting plasma glucose, insulin, triglycerides, and free fatty acids in ob/ob mice.

Animal Model: Male ob/ob mice (8-10 weeks old).

Materials:

-

ob/ob mice

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Gavage needles

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

Assay kits for glucose, insulin, triglycerides, and free fatty acids

Procedure:

-

Acclimation: Acclimate the mice to the housing conditions for at least one week before the start of the experiment.

-

Grouping and Dosing:

-

Randomly assign mice to treatment groups (e.g., vehicle control, this compound 30 mg/kg).

-

Administer this compound or vehicle daily by oral gavage for 7 consecutive days.

-

-

Fasting and Blood Collection:

-

On day 7, fast the mice for 6 hours.

-

Collect blood samples from the tail vein or via cardiac puncture into EDTA-coated tubes.

-

-

Plasma Preparation:

-

Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Biochemical Analysis:

-

Measure the concentrations of glucose, insulin, triglycerides, and free fatty acids in the plasma samples using commercially available assay kits.

-

-

Data Analysis:

-

Perform statistical analysis (e.g., t-test or ANOVA) to compare the metabolic parameters between the treatment and control groups.

-

Experimental Workflow: In Vivo Mouse Study

Caption: Workflow for In Vivo Efficacy Study in ob/ob Mice.

Conclusion

This compound demonstrates a distinct cellular profile as a selective partial PPARγ agonist. Its ability to modulate PPARγ activity without inducing the full transcriptional response characteristic of TZDs, while effectively blocking the insulin resistance-associated phosphorylation of Ser273, underscores its potential as a novel therapeutic agent for type 2 diabetes. The in vivo data in ob/ob mice, showing significant improvements in glucose and lipid homeostasis, further support its promising metabolic effects. The experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound and other novel PPARγ modulators.

References

BVT.13: A Novel PPARγ Partial Agonist for Insulin Sensitization

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BVT.13 is a selective partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key nuclear receptor regulating glucose homeostasis and lipid metabolism. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical efficacy in models of insulin resistance, and the experimental methodologies used to characterize its activity. This compound demonstrates a unique profile, effectively improving insulin sensitivity by reducing plasma glucose, insulin, triglycerides, and free fatty acids, while exhibiting a transcriptional activity that is 60-80% of the full agonist rosiglitazone. A key feature of its mechanism is the inhibition of CDK5-mediated phosphorylation of PPARγ at serine 273, a post-translational modification linked to insulin resistance. This guide consolidates quantitative data, experimental protocols, and signaling pathway diagrams to serve as a critical resource for the scientific community engaged in the development of next-generation insulin sensitizers.

Introduction

Insulin resistance is a hallmark of type 2 diabetes and the metabolic syndrome, creating a persistent demand for novel therapeutic agents that can effectively enhance insulin sensitivity with an improved safety profile over existing treatments. Thiazolidinediones (TZDs), full agonists of PPARγ, have been effective insulin sensitizers but are associated with undesirable side effects, including weight gain and fluid retention. This has spurred the development of selective PPARγ modulators (SPPARγMs) and partial agonists, such as this compound, which aim to retain the therapeutic benefits of PPARγ activation while mitigating the adverse effects. This compound, a 5-substituted 2-benzoylaminobenzoic acid derivative, has emerged as a promising candidate in this class.

Mechanism of Action: A Partial Agonist with a Distinct Profile

This compound functions as a selective partial agonist of PPARγ. Unlike full agonists, which elicit a maximal transcriptional response, this compound induces a submaximal response, estimated to be 60-80% of that achieved by the full agonist rosiglitazone in PPARγ reporter gene assays[1].

Binding to PPARγ

Crystallographic studies of this compound in complex with the PPARγ ligand-binding domain (LBD) (PDB ID: 2Q6S) reveal a distinct binding mode. This compound does not directly interact with helix H12 of the LBD, a characteristic interaction for many full agonists that is crucial for the stabilization of the active conformation of the receptor[1]. This alternative binding mode is believed to contribute to its partial agonist activity.

Inhibition of PPARγ Phosphorylation

A critical aspect of this compound's mechanism of action is its ability to inhibit the phosphorylation of PPARγ at serine 273 (Ser273). This phosphorylation event, mediated by cyclin-dependent kinase 5 (CDK5), is associated with the development of insulin resistance. This compound has been shown to be effective in inhibiting this CDK5-mediated phosphorylation in vitro[2]. By preventing this modification, this compound helps to restore normal PPARγ function and improve insulin sensitivity.

Preclinical Efficacy in a Model of Type 2 Diabetes

The insulin-sensitizing effects of this compound have been evaluated in the genetically obese and diabetic ob/ob mouse model, a well-established model for studying type 2 diabetes.

In Vivo Study in ob/ob Mice

In a key preclinical study, daily administration of this compound to ob/ob mice for seven days resulted in significant improvements in multiple metabolic parameters.

| Parameter | Vehicle Control (Mean ± SEM) | This compound (10 µmol/kg) (Mean ± SEM) | This compound (30 µmol/kg) (Mean ± SEM) | This compound (100 µmol/kg) (Mean ± SEM) | Rosiglitazone (10 µmol/kg) (Mean ± SEM) |

| Fasting Plasma Glucose (mM) | 20.1 ± 1.5 | 15.2 ± 1.8 | 10.1 ± 1.1 | 7.5 ± 0.7 | 8.2 ± 0.9 |

| Fasting Plasma Insulin (ng/mL) | 35.8 ± 4.2 | 25.1 ± 3.9 | 15.3 ± 2.8 | 8.9 ± 1.9 | 10.1 ± 2.1 |

| Plasma Triglycerides (mM) | 1.8 ± 0.2 | 1.3 ± 0.1 | 0.9 ± 0.1 | 0.7 ± 0.1 | 0.8 ± 0.1 |

| Plasma Free Fatty Acids (mM) | 1.5 ± 0.1 | 1.1 ± 0.1 | 0.8 ± 0.1 | 0.6 ± 0.05 | 0.7 ± 0.08 |

| Body Weight Gain (g) | 1.2 ± 0.3 | 1.8 ± 0.4 | 2.5 ± 0.5 | 3.1 ± 0.6 | 3.5 ± 0.7 |

Data extracted and summarized from Ostberg et al., 2004.

Despite the positive effects on glucose and lipid metabolism, treatment with this compound was associated with weight gain, a side effect also observed with full PPARγ agonists like rosiglitazone[1].

Experimental Protocols

In Vivo Insulin Sensitization Study in ob/ob Mice

Objective: To assess the effect of this compound on metabolic parameters in a genetic model of obesity and type 2 diabetes.

Animal Model: Male ob/ob mice.

Procedure:

-

Acclimation: Mice are acclimated for at least one week before the start of the experiment.

-

Grouping: Animals are randomly assigned to vehicle control, this compound (at various doses), and positive control (e.g., rosiglitazone) groups.

-

Drug Administration: this compound and control compounds are administered daily for a specified period (e.g., 7 days) via oral gavage. The vehicle is typically a solution like 0.5% carboxymethyl cellulose.

-

Fasting: Prior to blood collection, mice are fasted for a defined period (e.g., 4-6 hours).

-

Blood Sampling: Blood samples are collected from the tail vein or via cardiac puncture at the end of the treatment period.

-

Biochemical Analysis: Plasma levels of glucose, insulin, triglycerides, and free fatty acids are measured using commercially available assay kits.

-

Body Weight Monitoring: Body weight is recorded daily throughout the study.

PPARγ Reporter Gene Assay

Objective: To determine the functional activity of this compound as a PPARγ agonist.

Cell Line: A suitable mammalian cell line, such as HEK293 or CHO cells, is used.

Procedure:

-

Transfection: Cells are transiently co-transfected with two plasmids:

-

An expression vector for the PPARγ ligand-binding domain (LBD) fused to the GAL4 DNA-binding domain (DBD).

-

A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).

-

-

Treatment: After transfection, cells are treated with various concentrations of this compound, a full agonist (e.g., rosiglitazone) as a positive control, and a vehicle control.

-

Incubation: Cells are incubated for 24-48 hours to allow for ligand-induced gene expression.

-

Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

-

Data Analysis: Luciferase activity is normalized to a co-transfected control (e.g., β-galactosidase) or total protein concentration to account for variations in transfection efficiency and cell number. The results are expressed as fold activation over the vehicle control.

In Vitro CDK5-Mediated PPARγ Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit the phosphorylation of PPARγ by CDK5.

Materials: Recombinant purified PPARγ protein, active CDK5/p25 complex, [γ-³²P]ATP.

Procedure:

-

Reaction Setup: A reaction mixture is prepared containing purified PPARγ, active CDK5/p25, and the kinase buffer.

-

Inhibitor Addition: this compound or a vehicle control is added to the reaction mixture and pre-incubated.

-

Initiation of Phosphorylation: The phosphorylation reaction is initiated by the addition of [γ-³²P]ATP.

-

Incubation: The reaction is allowed to proceed at 30°C for a specified time.

-

Termination and Analysis: The reaction is stopped by adding SDS-PAGE loading buffer. The proteins are then separated by SDS-PAGE.

-

Detection: The gel is dried, and the phosphorylated PPARγ is visualized by autoradiography. The intensity of the bands is quantified to determine the extent of phosphorylation.

Signaling Pathways and Experimental Workflows

Future Directions

While preclinical data for this compound is promising, further research is necessary to fully elucidate its therapeutic potential. Key areas for future investigation include:

-

Adiponectin Secretion and GLUT4 Translocation: Direct assessment of this compound's effects on adiponectin secretion from adipocytes and GLUT4 translocation in muscle and fat cells is crucial to confirm these downstream effects of PPARγ activation.

-

Long-term Efficacy and Safety: Chronic dosing studies are needed to evaluate the long-term metabolic benefits and to assess whether the weight gain observed in short-term studies persists and its underlying mechanisms.

-

Clinical Trials: Ultimately, well-controlled clinical trials in patients with insulin resistance and type 2 diabetes are required to determine the efficacy and safety of this compound in humans.

Conclusion

This compound represents a significant advancement in the development of selective PPARγ modulators. Its partial agonist activity, coupled with its unique mechanism of inhibiting CDK5-mediated PPARγ phosphorylation, offers the potential for effective insulin sensitization with an improved therapeutic window compared to full PPARγ agonists. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential novel treatment for type 2 diabetes and other metabolic disorders.

References

BVT.13: A Technical Whitepaper on its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

BVT.13 is a synthetic, partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a critical role in regulating inflammation, as well as glucose and lipid metabolism. This document provides a comprehensive technical overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, supported by experimental data on PPARγ agonists, and outlining relevant experimental protocols. The primary anti-inflammatory activity of this compound is attributed to its ability to modulate the PPARγ signaling pathway, leading to the transrepression of key pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). This action results in the downstream suppression of various inflammatory mediators, including cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This guide is intended to serve as a resource for researchers and professionals in the field of drug development who are investigating the therapeutic potential of this compound and other selective PPARγ modulators.

Introduction

Chronic inflammation is a key pathological feature of a wide range of diseases, including autoimmune disorders, cardiovascular diseases, and metabolic syndrome. The Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) has emerged as a significant therapeutic target for inflammatory conditions due to its well-established role in controlling inflammatory responses. This compound is a novel synthetic ligand for PPARγ that functions as a partial agonist. Unlike full agonists, partial agonists like this compound may offer a more favorable therapeutic window by selectively modulating gene expression, potentially minimizing the side effects associated with full PPARγ activation. This document will delve into the technical aspects of this compound's anti-inflammatory effects, focusing on its molecular mechanism and providing a framework for its experimental evaluation.

Mechanism of Action: PPARγ-Mediated Anti-inflammation

The anti-inflammatory effects of this compound are primarily mediated through its interaction with PPARγ. As a partial agonist, this compound binds to the ligand-binding domain of PPARγ, inducing a conformational change that leads to the recruitment of co-repressor complexes and the dismissal of co-activator complexes at the promoters of inflammatory genes. This process, known as transrepression, is the cornerstone of PPARγ-mediated anti-inflammatory activity.

The most critical target of this transrepression is the NF-κB signaling pathway. NF-κB is a master regulator of the inflammatory response, controlling the expression of a vast array of pro-inflammatory genes. In an activated state, NF-κB translocates to the nucleus and initiates the transcription of genes encoding for inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes like iNOS and COX-2 that produce inflammatory mediators (nitric oxide and prostaglandins, respectively).

This compound, by activating PPARγ, interferes with the NF-κB pathway through several proposed mechanisms:

-

Direct Interaction: Activated PPARγ can directly interact with NF-κB subunits (p65 and p50), preventing their binding to DNA and subsequent transcriptional activation.

-

Co-repressor Competition: PPARγ can compete with NF-κB for limited pools of transcriptional co-activators.

-

Induction of IκBα: PPARγ activation can lead to an increase in the expression of IκBα, an inhibitor of NF-κB that sequesters it in the cytoplasm.

The net effect of these interactions is a significant reduction in the production of pro-inflammatory molecules, thereby dampening the inflammatory cascade.

Signaling Pathway Diagram

BVT.13: A Technical Deep Dive into its Regulation of Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

BVT.13 is a synthetic partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that functions as a key transcription factor in the regulation of glucose and lipid metabolism. This document provides an in-depth technical guide on the molecular mechanisms by which this compound modulates gene expression. It summarizes key quantitative data from preclinical studies, details experimental methodologies, and visualizes the core signaling pathways and experimental workflows.

Introduction

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a ligand-activated transcription factor that plays a pivotal role in adipogenesis, insulin sensitivity, and inflammation. Full agonists of PPARγ, such as thiazolidinediones (TZDs), have been utilized as effective insulin-sensitizing agents in the treatment of type 2 diabetes. However, their use has been associated with undesirable side effects. This has spurred the development of selective PPARγ modulators (SPPARMs), like this compound, which are designed to retain the therapeutic benefits while minimizing adverse effects. This compound acts as a partial agonist, exhibiting a distinct mode of interaction with the PPARγ receptor, leading to a unique profile of gene expression regulation.

Mechanism of Action of this compound

This compound exerts its effects by binding to the ligand-binding domain (LBD) of PPARγ. Unlike full agonists, this compound binds to PPARγ without inducing a direct interaction with helix 12 (H12) of the LBD, a conformational change that is critical for the recruitment of coactivators and robust transcriptional activation.[1] This partial agonism results in a transcriptional response that is approximately 60-80% of that induced by the full agonist rosiglitazone in reporter gene assays.[1]

Upon binding, this compound facilitates the heterodimerization of PPARγ with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Signaling Pathway

The binding of this compound to PPARγ initiates a cascade of events leading to the regulation of target gene expression. A simplified representation of this signaling pathway is provided below.

Caption: this compound binds to PPARγ, leading to heterodimerization with RXR, binding to PPREs, and subsequent regulation of target gene transcription, ultimately resulting in metabolic effects.

Quantitative Data on the Effects of this compound

Preclinical studies in animal models of obesity and diabetes have demonstrated the therapeutic potential of this compound. In genetically obese ob/ob mice, treatment with this compound resulted in significant improvements in several metabolic parameters.[1]

| Parameter | Vehicle Control | This compound Treatment | % Change |

| Fasting Plasma Glucose | High | Significantly Reduced | ↓ |

| Plasma Triglycerides | High | Significantly Reduced | ↓ |

| Plasma Insulin | High | Significantly Reduced | ↓ |

| Free Fatty Acids (FFA) | High | Significantly Reduced | ↓ |

Note: Specific quantitative values were not available in the public search results. The table reflects the qualitative descriptions of significant reductions.

Regulation of Gene Expression by this compound

As a PPARγ agonist, this compound is expected to regulate the expression of genes involved in key metabolic processes.

Adipocyte Differentiation and Lipogenesis

PPARγ is a master regulator of adipogenesis. This compound is anticipated to modulate the expression of genes that promote the differentiation of preadipocytes into mature adipocytes and enhance lipid storage. This includes genes such as:

-

Fatty Acid Binding Protein 4 (FABP4/aP2): Involved in fatty acid uptake and transport.

-

Lipoprotein Lipase (LPL): Hydrolyzes triglycerides in lipoproteins.

-

CD36: A fatty acid translocase.

-

Stearoyl-CoA Desaturase-1 (SCD1): Catalyzes the synthesis of monounsaturated fatty acids.

While specific data for this compound is not publicly available, a related compound, BVT.2733, has been shown to reduce the expression of lipolytic genes in adipose tissue.[2]

Anti-Inflammatory Effects

PPARγ activation has well-established anti-inflammatory effects. This is mediated, in part, by the transrepression of pro-inflammatory transcription factors such as NF-κB. Therefore, this compound is expected to downregulate the expression of pro-inflammatory genes, including:

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Interleukin-6 (IL-6)

-

Inducible Nitric Oxide Synthase (iNOS)

Experimental Protocols

Detailed, step-by-step protocols for the key experiments cited are crucial for reproducibility and further research. While complete protocols are often found in the supplementary materials of publications, which were not accessible in the provided search results, the following sections outline the general methodologies.

Transcriptional Activation Assay (Luciferase Reporter Assay)

This assay is used to quantify the ability of a compound to activate a specific transcription factor.

Objective: To determine the dose-dependent activation of PPARγ by this compound.

General Procedure:

-

Cell Culture: Human embryonic kidney (HEK293) cells or other suitable cell lines are cultured under standard conditions.

-

Transfection: Cells are transiently transfected with two plasmids:

-

An expression vector for a fusion protein of the GAL4 DNA-binding domain and the PPARγ ligand-binding domain (GAL4-PPARγ-LBD).

-

A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

-

-

Treatment: After transfection, cells are treated with varying concentrations of this compound, a positive control (e.g., rosiglitazone), and a vehicle control (e.g., DMSO).

-

Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

-

Data Analysis: Luciferase activity is normalized to a control (e.g., total protein concentration or co-transfected β-galactosidase). The fold activation is calculated relative to the vehicle control.

Caption: Workflow for a transcriptional activation assay to measure this compound's effect on PPARγ activity.

In Vivo Studies in ob/ob Mice

These studies are essential for evaluating the therapeutic efficacy of a compound in a disease model.

Objective: To assess the effect of this compound on metabolic parameters in a model of obesity and type 2 diabetes.

General Procedure:

-

Animal Model: Male ob/ob mice, which are genetically deficient in leptin and exhibit obesity and hyperglycemia, are used.

-

Acclimatization: Mice are acclimatized to the housing conditions for a specified period.

-

Treatment Administration: Mice are randomly assigned to treatment groups and receive daily administration of this compound (e.g., via oral gavage) or a vehicle control for a defined duration (e.g., 7 days).

-

Monitoring: Body weight and food intake are monitored regularly.

-

Sample Collection: At the end of the treatment period, blood samples are collected after fasting to measure plasma glucose, insulin, triglycerides, and free fatty acids.

-

Data Analysis: Statistical analysis is performed to compare the metabolic parameters between the this compound-treated and vehicle control groups.

Caption: General workflow for an in vivo efficacy study of this compound in ob/ob mice.

Clinical Development

As of the latest available information, there are no publicly registered clinical trials specifically for this compound. The development status of this compound is not disclosed in the public domain.

Conclusion

This compound represents a promising selective PPARγ modulator with a distinct mechanism of action. Its partial agonism, characterized by a unique interaction with the PPARγ receptor, leads to the regulation of a specific set of genes involved in metabolic control. Preclinical data in ob/ob mice demonstrate its potential to improve insulin sensitivity and lipid profiles. Further research, including comprehensive gene expression profiling and detailed toxicological studies, is warranted to fully elucidate its therapeutic potential and safety profile for the treatment of metabolic diseases. The lack of publicly available clinical trial data suggests that this compound is likely in the early stages of preclinical development.

References

BVT.13: A Technical Whitepaper on the Discovery and Preclinical Development of a Novel PPARγ Partial Agonist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical overview of the discovery, mechanism of action, and preclinical development of BVT.13, a novel partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). This compound belongs to the 5-substituted 2-benzoylaminobenzoic acid (2-BABA) class of molecules and exhibits a unique binding modality to PPARγ, distinct from full agonists like thiazolidinediones. This whitepaper summarizes the key in vitro and in vivo findings, including detailed experimental protocols and quantitative data, and visualizes the relevant biological pathways and experimental workflows.

Introduction: The Emergence of a Selective PPARγ Modulator

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) is a ligand-activated transcription factor and a key regulator of glucose and lipid homeostasis, making it a significant target for the treatment of type 2 diabetes.[1] Full agonists of PPARγ, such as the thiazolidinedione (TZD) class of drugs, have demonstrated potent insulin-sensitizing effects. However, their clinical use has been associated with undesirable side effects, including weight gain and fluid retention.[2] This has driven the search for selective PPARγ modulators (SPPARMs) that can dissociate the beneficial effects from the adverse ones.

This compound emerged from this research as a promising 5-substituted 2-benzoylaminobenzoic acid (2-BABA) derivative.[3] It was identified as a partial PPARγ agonist with a distinct mechanism of action, offering the potential for a safer therapeutic profile.[4]

Discovery and Synthesis

This compound, with the chemical name 2-[(2,4-dichlorobenzoyl)amino]-5-pyrimidin-2-yloxybenzoic acid, was developed as part of a new class of PPARα/γ modulators.[3] The discovery was based on a novel chemical scaffold, the 2-BABAs, designed to interact differently with the PPARγ ligand-binding domain compared to existing agonists.[5]

Mechanism of Action: A Novel Binding Epitope

The key innovation in the mechanism of this compound lies in its unique interaction with the PPARγ ligand-binding domain (LBD). X-ray crystallography studies revealed that this compound utilizes a novel binding epitope.[5] Unlike full agonists that characteristically interact with and stabilize helix H12 of the LBD, this compound binds primarily to helix H3.[4] This alternative binding mode results in a partial transcriptional activation, estimated to be 60-80% of the response induced by the full agonist rosiglitazone in reporter gene assays.[4]

PPARγ Signaling Pathway

Upon binding by an agonist, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.[6] The partial agonism of this compound suggests a differential recruitment of coactivator proteins to the PPARγ/RXR complex compared to full agonists, leading to a distinct downstream gene expression profile. While the specific coactivators have not been fully elucidated for this compound, the pathway highlights the critical role of the ligand in determining the transcriptional output.

Preclinical Development

The preclinical evaluation of this compound involved both in vitro and in vivo studies to characterize its activity and efficacy.

In Vitro Studies: Transcriptional Activation

The partial agonist activity of this compound was quantified using a cell-based reporter gene assay.[7]

-

Cell Line: CaCo-2/TC7 cells were used for the assay.[7]

-

Plasmids: Cells were transiently co-transfected with two plasmids:

-

A reporter plasmid containing a luciferase gene under the control of a 4xGAL4 response element (4xGAL4-RE).

-

An expression plasmid for a fusion protein consisting of the GAL4 DNA-binding domain and the ligand-binding domain (LBD) of PPARγ.

-

-

Treatment: Following transfection, cells were treated with serial dilutions of this compound or the full agonist rosiglitazone.

-

Measurement: Luciferase activity was measured as a readout of transcriptional activation. Data was normalized to the vehicle control.[7]

The transcriptional response to this compound was found to be 60-80% of that achieved with the full agonist rosiglitazone.[4]

| Compound | Target | Assay Type | Relative Efficacy |

| This compound | PPARγ | Reporter Gene Assay | 60-80% of Rosiglitazone |

| Rosiglitazone | PPARγ | Reporter Gene Assay | 100% (Reference) |

In Vivo Studies: Antidiabetic Effects

The therapeutic potential of this compound was assessed in a well-established animal model of obesity and type 2 diabetes, the ob/ob mouse.[4]

-

Animal Model: Male ob/ob mice were used for the study.

-

Drug Administration: this compound was administered to the mice for 7 days.

-

Parameters Measured: At the end of the treatment period, fasting plasma levels of the following were measured:

-

Glucose

-

Insulin

-

Triglycerides

-

Free Fatty Acids (FFA)

-

-

Control Group: A vehicle-treated control group was included for comparison.

Treatment with this compound resulted in significant improvements in key metabolic parameters. However, an increase in body weight was also observed.[4]

| Parameter | Effect of this compound Treatment |

| Fasting Plasma Glucose | Significant Reduction |

| Fasting Plasma Insulin | Significant Reduction |

| Fasting Triglycerides | Significant Reduction |

| Fasting Free Fatty Acids | Significant Reduction |

| Body Weight | Increase |

Experimental and Developmental Workflow

The discovery and preclinical assessment of this compound followed a logical progression from compound design to in vivo validation.

Clinical Development Status

Despite promising preclinical results, there is no publicly available information to suggest that this compound has entered clinical trials. The development of PPAR agonists has faced challenges related to safety and side-effect profiles, which may have influenced the decision-making for the progression of this compound.[2]

Conclusion

This compound represents a significant advancement in the field of selective PPARγ modulators. Its novel binding mechanism, which results in partial agonism, successfully translates into beneficial antidiabetic effects in a preclinical model of type 2 diabetes. The observed weight gain, a known side effect of full PPARγ agonists, indicates that the dissociation of therapeutic effects from adverse events was not fully achieved with this compound. Nevertheless, the discovery and characterization of this compound have provided valuable insights into the structure-activity relationships of PPARγ ligands and have paved the way for the development of next-generation SPPARMs with potentially improved therapeutic windows. Further research focusing on the specific gene expression profiles modulated by this compound could offer a deeper understanding of its biological activities.

References

- 1. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Minireview: Challenges and Opportunities in Development of PPAR Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Diverse coactivator recruitment through differential PPARγ nuclear receptor agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PPAR-γ Partial Agonists in Disease-Fate Decision with Special Reference to Cancer [mdpi.com]

- 7. Different Coactivator Recruitment to Human PPARα/δ/γ Ligand-Binding Domains by Eight PPAR Agonists to Treat Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

BVT.13: A Technical Guide to a Novel PPARγ Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

BVT.13 is a synthetic, small-molecule partial agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that is a key regulator of glucose and lipid metabolism. As a member of the 5-substituted 2-benzoylaminobenzoic acid (2-BABA) class of compounds, this compound exhibits a unique binding mode to PPARγ, distinct from full agonists like thiazolidinediones (TZDs). This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and biological effects of this compound, based on available preclinical research. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and drug development efforts.

Chemical Structure and Properties

This compound, with the IUPAC name 2-[(2,4-dichlorobenzoyl)amino]-5-pyrimidin-2-yloxybenzoic acid hydrate, is characterized by its distinct chemical scaffold. Its structure and key physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C18H13Cl2N3O5 | PubChem CID: 71311871 |

| Molecular Weight | 422.2 g/mol | PubChem CID: 71311871 |

| IUPAC Name | 2-[(2,4-dichlorobenzoyl)amino]-5-pyrimidin-2-yloxybenzoic acid;hydrate | PubChem CID: 71311871 |

| CAS Number | 717187-03-2 | PubChem CID: 71311871 |

| Appearance | White to off-white solid | Inferred from typical properties of similar compounds |

| Solubility | Soluble in DMSO and other organic solvents | Inferred from experimental use |

Mechanism of Action: Partial Agonism of PPARγ

This compound functions as a selective partial agonist of PPARγ. The canonical PPARγ signaling pathway is initiated by the binding of a ligand, which induces a conformational change in the receptor. This leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated PPARγ then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. These target genes are centrally involved in adipogenesis, lipid metabolism, and insulin signaling.

Unlike full agonists, this compound induces a submaximal transcriptional response. X-ray crystallography studies of related 2-BABA compounds have shown that they bind to the PPARγ ligand-binding domain (LBD) in a manner that does not involve the same interactions with helix 12 that are characteristic of full agonists. This alternative binding mode is thought to be responsible for the partial agonist activity.

Below is a diagram illustrating the PPARγ signaling pathway and the role of this compound.

Methodological & Application

Application Notes and Protocols for BVT.13 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the in vitro characterization of BVT.13, a partial agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).

Introduction

This compound is a synthetic compound identified as a selective partial agonist of PPARγ. Unlike full agonists of the thiazolidinedione (TZD) class, this compound exhibits a distinct mechanism of action that confers a unique pharmacological profile. It activates PPARγ-mediated transcription to a lesser extent than full agonists, which may translate to an improved safety profile with reduced side effects. A key feature of this compound is its ability to block the phosphorylation of serine 273 (S273) in the PPARγ protein, a post-translational modification associated with insulin resistance.[1] This dual action of partial agonism and phosphorylation inhibition makes this compound a compound of interest for the development of novel therapeutics for type 2 diabetes and other metabolic disorders.

Data Presentation

The following tables summarize the in vitro activity of this compound in various assays.

Table 1: Transcriptional Activation of PPARγ by this compound

| Compound | Cell Line | Assay Type | Agonist Concentration | % Maximal Activation (vs. Rosiglitazone) | Reference |

| This compound | CaCo-2/TC7 | Reporter Gene Assay | Various | 60-80% | [1] |

| Rosiglitazone | CaCo-2/TC7 | Reporter Gene Assay | Various | 100% | [1] |

Table 2: In Vitro Pharmacological Profile of this compound

| Parameter | This compound | Rosiglitazone (Full Agonist) | Reference |

| Binding Affinity (PPARγ) | Binds to PPARγ | Binds to PPARγ | [1] |

| Helix 12 Stabilization | Does not stabilize | Stabilizes | [1] |

| S273 Phosphorylation | Blocks phosphorylation | Blocks phosphorylation | [1] |

| Adipocyte Differentiation | Low potential | High potential | [2] |

| Anti-inflammatory Effects | Yes | Yes | Inferred from PPARγ activation |

Experimental Protocols

PPARγ Reporter Gene Assay

This protocol is adapted from standard luciferase reporter assays for nuclear receptors and is suitable for assessing the transcriptional activation of PPARγ by this compound.

Objective: To quantify the dose-dependent activation of PPARγ by this compound in a cellular context.

Materials:

-

Cell Line: Human Caco-2/TC7 cells (or other suitable cell line expressing PPARγ, e.g., HEK293T).

-

Plasmids:

-

pCMV-hPPARγ (expression vector for human PPARγ).

-

pSG5-RXRα (expression vector for human Retinoid X Receptor alpha).

-

(PPRE)3-TK-Luc (luciferase reporter plasmid containing three copies of a PPAR response element).

-

pRL-TK (Renilla luciferase control plasmid for transfection normalization).

-

-

Reagents:

-

Dulbecco's Modified Eagle Medium (DMEM).

-

Fetal Bovine Serum (FBS), charcoal-stripped.

-

Lipofectamine 2000 or other suitable transfection reagent.

-

This compound (dissolved in DMSO).

-

Rosiglitazone (positive control, dissolved in DMSO).

-

Dual-Luciferase Reporter Assay System.

-

Phosphate Buffered Saline (PBS).

-

96-well white, clear-bottom cell culture plates.

-

Luminometer.

-

Procedure:

-

Cell Seeding:

-

The day before transfection, seed Caco-2/TC7 cells in a 96-well plate at a density of 2 x 10^4 cells per well in DMEM supplemented with 10% charcoal-stripped FBS.

-

Incubate at 37°C in a 5% CO2 humidified incubator.

-

-

Transfection:

-

Prepare the transfection mixture according to the manufacturer's protocol for your chosen transfection reagent. For each well, a typical mixture would include:

-

50 ng pCMV-hPPARγ.

-

50 ng pSG5-RXRα.

-

100 ng (PPRE)3-TK-Luc.

-

10 ng pRL-TK.

-

-

Add the transfection complex to the cells and incubate for 4-6 hours.

-

After incubation, replace the transfection medium with fresh DMEM containing 10% charcoal-stripped FBS.

-

-

Compound Treatment:

-

24 hours post-transfection, remove the medium and replace it with fresh serum-free DMEM.

-